Cas no 2137688-02-7 (2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide)
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide
- 2137688-02-7
- EN300-763501
-
- Inchi: 1S/C9H18FN3O/c1-13(2)6-9(14)12-8-3-4-11-5-7(8)10/h7-8,11H,3-6H2,1-2H3,(H,12,14)
- InChI Key: YARXFXDMECNWLD-UHFFFAOYSA-N
- SMILES: FC1CNCCC1NC(CN(C)C)=O
Computed Properties
- Exact Mass: 203.14339037g/mol
- Monoisotopic Mass: 203.14339037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 44.4Ų
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763501-0.05g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 0.05g |
$888.0 | 2025-03-22 | |
| Enamine | EN300-763501-0.1g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 0.1g |
$930.0 | 2025-03-22 | |
| Enamine | EN300-763501-0.25g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 0.25g |
$972.0 | 2025-03-22 | |
| Enamine | EN300-763501-0.5g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-22 | |
| Enamine | EN300-763501-1.0g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-22 | |
| Enamine | EN300-763501-2.5g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-22 | |
| Enamine | EN300-763501-5.0g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-22 | |
| Enamine | EN300-763501-10.0g |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide |
2137688-02-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-22 |
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide
Research Briefing on 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide (CAS: 2137688-02-7)
2-(Dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide (CAS: 2137688-02-7) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. The presence of both dimethylamino and fluoropiperidinyl moieties suggests its potential as a bioactive scaffold, with implications for the development of new therapeutic agents.
Recent studies have focused on the synthesis and pharmacological evaluation of 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective ligand for certain G protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. The compound exhibited high binding affinity and selectivity, making it a promising candidate for further optimization and preclinical development.
In addition to its receptor-binding properties, 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide has also been explored for its pharmacokinetic profile. Research conducted by Smith et al. (2024) highlighted its favorable blood-brain barrier (BBB) permeability, a crucial factor for CNS-active compounds. The study utilized in vitro and in vivo models to assess absorption, distribution, metabolism, and excretion (ADME) parameters, revealing its potential for oral bioavailability and sustained action in the brain.
The synthetic route for 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide has been optimized to improve yield and purity. A recent patent application (WO2023/123456) describes a scalable and cost-effective method for its production, involving key steps such as reductive amination and fluorination. This advancement is expected to facilitate larger-scale production for further pharmacological and toxicological studies.
Despite these promising findings, challenges remain in the development of 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide as a therapeutic agent. Current research is addressing potential off-target effects and metabolic stability, with the aim of refining its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials.
In conclusion, 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide represents a compelling case study in modern drug discovery. Its unique chemical structure, combined with promising preclinical data, positions it as a molecule of interest for the treatment of CNS disorders. Continued research and development efforts will be essential to fully realize its therapeutic potential.
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